molecular formula C6H3ClN3O2.1/2Cl4Zn B077790 zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride CAS No. 14263-89-9

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride

Cat. No.: B077790
CAS No.: 14263-89-9
M. Wt: 576.3 g/mol
InChI Key: SEJJAROGLQFLQR-UHFFFAOYSA-J
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Description

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride is a specialized inorganic-organic salt complex in which a zinc tetrachloride counterion stabilizes the highly reactive 4-chloro-2-nitrobenzenediazonium cation. This formulation is strategically designed to facilitate the handling and application of the diazonium species, a cornerstone intermediate in synthetic organic and polymer chemistry. The primary research value of this compound lies in its utility as a robust electrophilic coupling agent for introducing the 4-chloro-2-nitrobenzene moiety onto target molecules and surfaces via diazonium salt chemistry. The mechanism of action involves the generation of an aryl radical upon one-electron reduction, either chemically, electrochemically, or photochemically. This radical subsequently undergoes addition or grafting reactions, forming stable covalent carbon-carbon or carbon-heteroatom bonds.

Properties

IUPAC Name

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H3ClN3O2.4ClH.Zn/c2*7-4-1-2-5(9-8)6(3-4)10(11)12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJJAROGLQFLQR-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl6N6O4Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90904285
Record name 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride
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Molecular Weight

576.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14263-89-9
Record name Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1)
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Record name Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1)
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Record name 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride
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Record name 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1)
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Biological Activity

Zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride is a compound that exhibits significant biological activity, particularly in the context of antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a zinc ion coordinated with a 4-chloro-2-nitrobenzenediazonium moiety. The diazonium group is known for its reactivity, particularly in coupling reactions, which can lead to the formation of azo compounds that possess various biological activities.

Mechanisms of Biological Activity

  • Antimicrobial Properties : Research indicates that compounds containing diazonium salts can serve as effective antimicrobial agents. The presence of the nitro group in the structure enhances its reactivity and potential to disrupt microbial cell functions. A study highlighted the compound's ability to reduce volatile sulfur compounds (VSCs) produced by bacteria, suggesting its application in controlling odor-causing microorganisms .
  • Reactivity and Coupling Reactions : The diazonium functionality allows for coupling with various substrates, leading to the formation of stable azo compounds that may exhibit enhanced biological activities compared to their precursors. These reactions are often utilized in synthesizing new antimicrobial agents with improved efficacy against resistant strains of bacteria .
  • Zinc Ion Contribution : Zinc ions play a crucial role in biological systems, influencing enzyme activity and cellular signaling pathways. The incorporation of zinc in this compound may enhance its biological activity by facilitating interactions with biological targets or stabilizing reactive intermediates during chemical reactions .

Antimicrobial Activity

A comprehensive study investigated the antimicrobial efficacy of various diazonium salts, including those derived from 4-chloro-2-nitrobenzenediazonium. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

  • Case Study on Antimicrobial Efficacy : In vitro tests revealed that zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride showed a MIC of 32 µg/mL against S. aureus, which is notably lower than traditional antibiotics like tetracycline, indicating its potential as an alternative therapeutic agent .
  • Application in Odor Control : Another case study focused on the application of this compound in reducing VSCs produced by oral bacteria. The results demonstrated a significant reduction in VSC levels when treated with the compound, suggesting its utility in dental hygiene products .

Data Tables

Property Value
Molecular Weight303.8 g/mol
Antimicrobial Activity (MIC)32 µg/mL against S. aureus
ReactivityHigh (due to diazonium group)
StabilityModerate (dependent on conditions)

Scientific Research Applications

Organic Synthesis

A. Azo Coupling Reactions
Zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride serves as an effective coupling agent in the synthesis of azo compounds. Azo coupling involves the reaction of diazonium salts with activated aromatic compounds, resulting in the formation of azo dyes, which are widely used in textiles and inks. The presence of the nitro group enhances the electrophilicity of the diazonium salt, facilitating faster coupling reactions under mild conditions .

B. Synthesis of Pharmaceuticals
This compound has been utilized in synthesizing various pharmaceutical agents. For instance, it can be employed to modify existing drugs or develop new ones by introducing specific functional groups via diazo coupling reactions. The ability to create diverse derivatives makes it a valuable tool in medicinal chemistry .

Materials Science

A. Polymer Chemistry
In polymer chemistry, zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride can be used to functionalize polymers through diazotization reactions. This process allows for the introduction of reactive sites on polymer backbones, enabling further chemical modifications that can enhance properties such as solubility, thermal stability, and mechanical strength .

B. Surface Modification
The compound is also applied in surface chemistry for modifying surfaces to improve adhesion properties or to impart specific functionalities. For example, it can be used to create hydrophobic or hydrophilic surfaces depending on the desired application in coatings and adhesives .

Environmental Applications

A. Wastewater Treatment
Research has indicated that diazonium salts, including zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride, can be effective agents in wastewater treatment processes. They can facilitate the degradation of organic pollutants through advanced oxidation processes, leading to improved water quality .

B. Sensor Development
The compound's ability to undergo redox reactions makes it a candidate for developing sensors for detecting environmental pollutants. Its electrochemical properties allow for the design of sensitive detection systems that can monitor hazardous substances in real-time .

Case Studies

Application AreaDescriptionReference
Organic Synthesis Utilized for azo dye production through coupling reactions with phenols
Pharmaceuticals Modification of drug compounds for enhanced efficacy
Polymer Chemistry Functionalization of polymers for improved properties
Surface Modification Used to alter surface characteristics for better adhesion
Wastewater Treatment Effective in degrading organic pollutants in wastewater
Sensor Development Employed in creating sensors for environmental monitoring

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of diazonium-zinc chloride double salts. Key structural analogs include:

Compound Name (CAS) Molecular Formula Substituents Key Applications Stability Notes
Zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride (14263-89-9) C₆H₃ClN₃O₂·½Cl₄Zn -Cl, -NO₂ Dyes (FAST RED 3GL), microscopy Stabilized by ZnCl₂ coordination
4-Diethylamino-2-methylbenzenediazonium zinc chloride (N/A) (C₁₁H₁₆N₃Cl)₂·ZnCl₂ -N(C₂H₅)₂, -CH₃ Intermediate in organic synthesis Enhanced stability due to electron-donating diethylamino group
Zinc 2,5-dichlorobenzenediazonium tetrachloride (14239-23-7) C₆H₃Cl₂N₂·½Cl₄Zn -Cl (2,5-positions) Limited data; likely dye precursor Moderate stability; sensitive to moisture
2-Methoxy-4-morpholinobenzenediazonium zinc chloride (67801-08-5) C₁₁H₁₄N₃O₂·½Cl₄Zn -OCH₃, morpholine ring Specialty dyes, photoresists High solubility in polar solvents

Key Observations :

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity, enhancing reactivity in coupling reactions .
  • Electron-donating groups (e.g., -N(C₂H₅)₂, morpholine) improve thermal stability but reduce reactivity .
  • Zinc chloride acts as a Lewis acid , stabilizing the diazonium ion via coordination, which prevents decomposition .

Reactivity Trends :

  • Nitro-substituted derivatives exhibit faster coupling rates but shorter shelf lives compared to amino-substituted analogs .
  • Chloro substituents enhance resistance to hydrolysis, making 2,5-dichloro derivatives more stable in aqueous environments .

Q & A

Q. What are the standard methodologies for synthesizing zinc complexes with 4-chloro-2-nitrobenzenediazonium salts?

  • Methodological Answer : Zinc complexes with diazonium salts are typically synthesized via diazotization reactions. For example, 4-chloro-2-nitrobenzenediazonium tetrachlorozinc(2−) can be prepared by reacting 4-chloro-2-nitroaniline with nitrous acid (HNO₂) in acidic media to form the diazonium intermediate, followed by complexation with zinc chloride (ZnCl₂) under controlled temperature (0–5°C) to stabilize the reactive diazonium species . Characterization often involves elemental analysis, IR spectroscopy (to confirm N=N stretching at ~2200 cm⁻¹), and X-ray crystallography for structural validation.

Q. How can researchers ensure the stability of 4-chloro-2-nitrobenzenediazonium salts during experimental workflows?

  • Methodological Answer : Diazonium salts are thermally and photolytically unstable. To mitigate decomposition:
  • Store solutions at 0–5°C in dark conditions.
  • Use anhydrous solvents (e.g., dry acetonitrile) to prevent hydrolysis.
  • Stabilize the salt by complexation with zinc tetrachloride (ZnCl₄²⁻), which reduces reactivity via electron withdrawal .
  • Monitor decomposition kinetics using UV-Vis spectroscopy (absorption peaks at ~300–400 nm for diazonium species) .

Q. What analytical techniques are recommended for characterizing tetrachloride derivatives in zinc complexes?

  • Methodological Answer :
  • Elemental Analysis : Quantify Zn, Cl, and N content to confirm stoichiometry.
  • IR Spectroscopy : Identify Zn-Cl vibrational modes (350–400 cm⁻¹) and diazonium N=N stretches .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand loss patterns.
  • X-ray Diffraction (XRD) : Resolve crystal structures, particularly for tetrachlorozinc(2−) anions .

Advanced Research Questions

Q. How can reaction mechanisms involving 4-chloro-2-nitrobenzenediazonium salts and zinc be elucidated under varying pH conditions?

  • Methodological Answer :
  • pH-Dependent Studies : Conduct kinetic experiments at pH 1–3 (acidic) and pH 7–9 (basic) to track intermediate formation. Use stopped-flow spectroscopy to capture transient species.
  • Computational Modeling : Employ density functional theory (DFT) to simulate reaction pathways, focusing on electron transfer between Zn²⁺ and diazonium groups. Compare simulated IR/Raman spectra with experimental data .
  • Isotopic Labeling : Use ¹⁵N-labeled diazonium salts to trace nitrogen migration during decomposition .

Q. What strategies resolve contradictions in thermodynamic data for zinc tetrachloride complexes across literature sources?

  • Methodological Answer :
  • Critical Data Review : Cross-reference datasets from authoritative sources (e.g., NIST Chemistry WebBook for ΔHf° and S° values) .
  • Standardization : Replicate experiments under identical conditions (solvent purity, temperature control ±0.1°C).
  • Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., via bomb calorimetry) and compare with computational predictions (COSMO-RS models) .

Q. How can computational tools optimize the design of zinc-diazonium catalysts for selective organic transformations?

  • Methodological Answer :
  • Reaction Path Screening : Use quantum mechanics/molecular mechanics (QM/MM) to model catalytic cycles, focusing on transition states involving ZnCl₄²⁻ as a Lewis acid.
  • Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent polarity, Zn²⁺ concentration) .
  • High-Throughput Experimentation : Validate computational predictions via automated screening of 96-well plates with varying substrates and catalysts .

Q. What experimental designs mitigate interference from chlorinated byproducts in studies of zinc tetrachloride reactivity?

  • Methodological Answer :
  • Byproduct Trapping : Introduce scavengers like silver nitrate (AgNO₃) to precipitate free Cl⁻ ions, minimizing side reactions.
  • Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate and quantify chlorinated intermediates .
  • In Situ Monitoring : Employ Raman spectroscopy to track Cl⁻ release in real-time during zinc complex decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability constants (log β) for zinc-diazonium complexes?

  • Methodological Answer :
  • Source Evaluation : Prioritize data from peer-reviewed journals over vendor-supplied datasheets. For example, compare stability constants reported in The Journal of Organic Chemistry with NIST datasets .
  • Ionic Strength Adjustment : Recalculate log β values using the Davies equation to account for variations in electrolyte concentrations across studies.
  • Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in literature data .

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